Anisoylcytosine
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Overview
Description
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzamide moiety and a dihydropyrimidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction yields dihydropyrimidinone derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or alkyl groups for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced derivatives with hydroxyl groups, and substituted derivatives with various functional groups. These products can have different biological and pharmacological activities compared to the parent compound .
Scientific Research Applications
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide include other dihydropyrimidinone derivatives, such as:
- N-(1-((2R,4S,5R)-4-Hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Uniqueness
What sets 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and interactions with molecular targets. The presence of the methoxy group and the specific configuration of the dihydropyrimidinone ring contribute to its distinct pharmacological profile .
Properties
CAS No. |
51820-70-3 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-methoxy-N-(2-oxo-1H-pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)11(16)14-10-6-7-13-12(17)15-10/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
NIPKRLLKGZROTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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